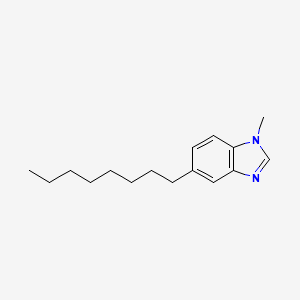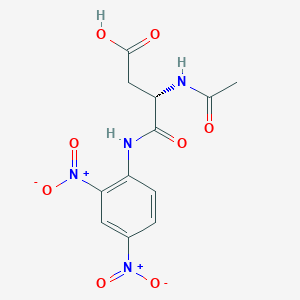
Bis(1-octadecylpyridin-1-ium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-octadecylpyridin-1-ium) sulfate: is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two 1-octadecylpyridin-1-ium cations and a sulfate anion. It is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-octadecylpyridin-1-ium) sulfate typically involves the reaction of 1-octadecylpyridin-1-ium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{C}{23}\text{H}{42}\text{NCl} + \text{H}2\text{SO}4 \rightarrow (\text{C}{23}\text{H}{42}\text{N})_2\text{SO}_4 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(1-octadecylpyridin-1-ium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The pyridinium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium compounds.
Scientific Research Applications
Chemistry: Bis(1-octadecylpyridin-1-ium) sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, the compound is used as a model system to study the interactions of pyridinium salts with biological molecules. It has been investigated for its potential antimicrobial and anticancer properties .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its ability to interact with DNA and proteins makes it a promising candidate for drug development .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism of action of Bis(1-octadecylpyridin-1-ium) sulfate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
1-Octadecylpyridin-1-ium chloride: This compound is similar in structure but contains a chloride anion instead of a sulfate anion.
4,4’-Bipyridinium salts: These compounds have two pyridinium rings connected by a single bond and are used in various applications, including as redox-active materials.
Uniqueness: Bis(1-octadecylpyridin-1-ium) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity properties compared to its chloride counterpart. The presence of the sulfate anion also enhances its ability to interact with biological molecules, making it more effective in certain applications.
Properties
CAS No. |
62024-02-6 |
|---|---|
Molecular Formula |
C46H84N2O4S |
Molecular Weight |
761.2 g/mol |
IUPAC Name |
1-octadecylpyridin-1-ium;sulfate |
InChI |
InChI=1S/2C23H42N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;1-5(2,3)4/h2*17,19-20,22-23H,2-16,18,21H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
RSFSDWDJYPLKBN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


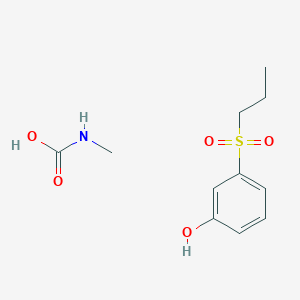
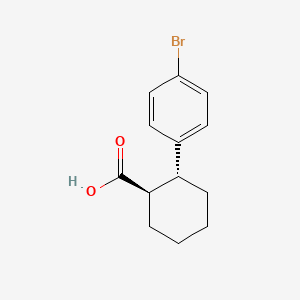
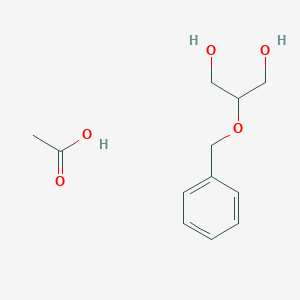
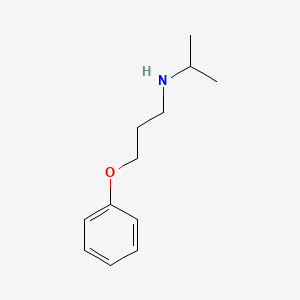
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
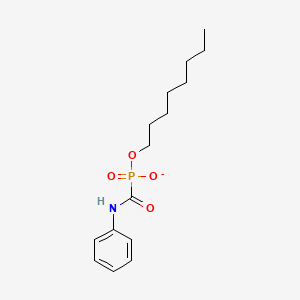
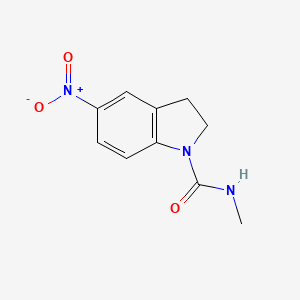
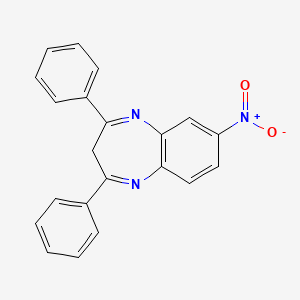
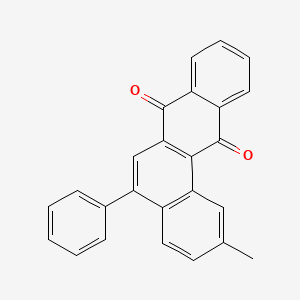
![2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14537831.png)
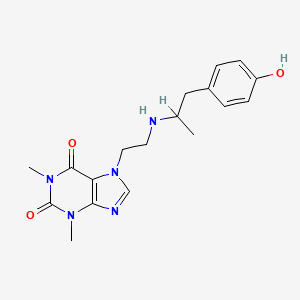
arsanium perchlorate](/img/structure/B14537841.png)
